molecular formula C18H24ClN3O3S B14807639 N-(4-{[4-(diethylamino)phenyl]sulfamoyl}phenyl)acetamide hydrochloride

N-(4-{[4-(diethylamino)phenyl]sulfamoyl}phenyl)acetamide hydrochloride

Cat. No.: B14807639
M. Wt: 397.9 g/mol
InChI Key: XPVGFNGRHRZLND-UHFFFAOYSA-N
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Description

N-[4-({[4-(diethylamino)phenyl]amino}sulfonyl)phenyl]acetamide hydrochloride is a chemical compound with a complex structure that includes both aromatic and sulfonamide functional groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-(diethylamino)phenyl]amino}sulfonyl)phenyl]acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)aniline with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reduced to the corresponding amine, which is subsequently acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-(diethylamino)phenyl]amino}sulfonyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic compounds .

Scientific Research Applications

N-[4-({[4-(diethylamino)phenyl]amino}sulfonyl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-({[4-(diethylamino)phenyl]amino}sulfonyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the diethylamino group.

    Acetyldapsone: Another related compound with similar applications in medicine and research.

Uniqueness

N-[4-({[4-(diethylamino)phenyl]amino}sulfonyl)phenyl]acetamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its diethylamino group, in particular, enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C18H24ClN3O3S

Molecular Weight

397.9 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)phenyl]sulfamoyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C18H23N3O3S.ClH/c1-4-21(5-2)17-10-6-16(7-11-17)20-25(23,24)18-12-8-15(9-13-18)19-14(3)22;/h6-13,20H,4-5H2,1-3H3,(H,19,22);1H

InChI Key

XPVGFNGRHRZLND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C.Cl

Origin of Product

United States

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